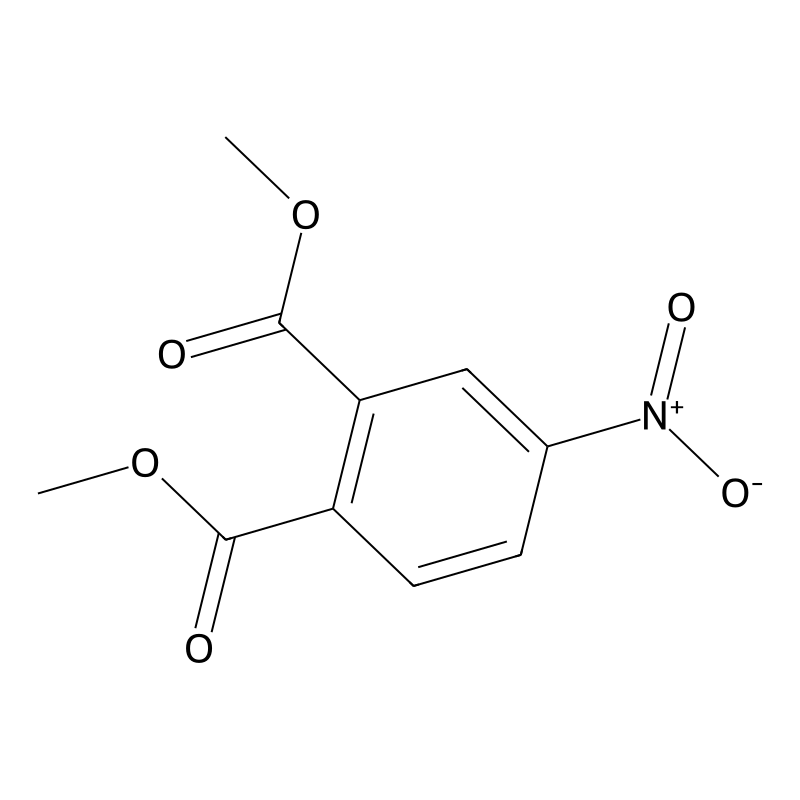

Dimethyl 4-nitrophthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Properties

Dimethyl 4-nitrophthalate (DMNP) has shown promise as a potential antibacterial agent in scientific research. Studies have found it to be effective against a range of bacteria, including some that are resistant to common antibiotics. For instance, research published in "Microbial Drug Resistance" demonstrated that DMNP inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis []. The mechanism of action for DMNP's antibacterial properties is still under investigation, but it is believed to involve disrupting bacterial cell membranes [].

Source

[] Euroskin Forecasting and Intelligence Unit. (2010). Microbial drug resistance. Informa Life Sciences Publishing Ltd. ()

Other Potential Applications

While research on DMNP is ongoing, there are indications of its potential applications beyond antibacterial activity. Some studies suggest it may have:

Anticancer properties

In vitro studies have shown that DMNP can induce cell death in some cancer cell lines []. However, more research is required to understand its potential as an anti-cancer agent.

Antiprotozoal activity

Early research suggests DMNP may be effective against certain parasites. Further investigation is needed to confirm these findings.

Dimethyl 4-nitrophthalate is an organic compound with the chemical formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol. It is classified as a nitrophthalate ester, specifically a dimethyl ester of 4-nitrophthalic acid. This compound typically appears as a white to light yellow crystalline powder and is soluble in organic solvents such as toluene. The compound is known for its stability under normal conditions but can decompose at elevated temperatures, releasing toxic fumes, including nitrogen oxides .

Dimethyl 4-nitrophthalate has demonstrated notable biological activity, particularly as an antimicrobial agent. It has been found effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus. This property makes it a potential candidate for use in pharmaceuticals and agricultural applications where bacterial resistance is a concern .

Several methods exist for synthesizing dimethyl 4-nitrophthalate:

- Nitration of Phthalic Anhydride: Phthalic anhydride is first nitrated to form 4-nitrophthalic anhydride, which is then reacted with methanol in the presence of an acid catalyst to yield dimethyl 4-nitrophthalate.

- Direct Esterification: This method involves the reaction of 4-nitrophthalic acid with methanol under acidic conditions.

- Photo

Dimethyl 4-nitrophthalate finds applications in various fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis.

- Pharmaceuticals: Due to its biological activity, it can be utilized in developing antimicrobial agents.

- Agriculture: It may be used in formulations aimed at controlling bacterial diseases in crops .

Interaction studies involving dimethyl 4-nitrophthalate have shown that it can engage in complex reactions with environmental pollutants and other organic compounds. These interactions can lead to the formation of secondary contaminants that may pose additional environmental risks. The compound's reactivity with hydroxyl radicals and nitrous acid highlights its potential role in atmospheric chemistry and pollutant degradation processes .

Dimethyl 4-nitrophthalate shares similarities with several other compounds, particularly within the phthalate family. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dimethyl Phthalate | C₈H₁₀O₄ | Commonly used as a plasticizer; less biologically active than dimethyl 4-nitrophthalate. |

| Dimethyl 3-nitrophthalate | C₁₀H₉NO₆ | Similar structure but different biological properties; less effective against bacteria. |

| Diethyl Phthalate | C₁₀H₁₄O₄ | Used as a plasticizer; higher toxicity concerns compared to dimethyl 4-nitrophthalate. |

| Dimethyl 4-hydroxyphthalate | C₁₀H₁₂O₅ | A derivative that exhibits different reactivity and biological properties compared to dimethyl 4-nitrophthalate. |

Dimethyl 4-nitrophthalate's unique nitro group confers distinct chemical reactivity and biological activity compared to these similar compounds, making it particularly valuable in specific applications such as antimicrobial development and environmental chemistry .

X-Ray Diffraction Studies of Cocrystals

Dimethyl 4-nitrophthalate participates in various cocrystal formation studies, particularly with nitrogen-containing heterocycles and hydrogen bond donor molecules. Research on related nitrophthalic acid derivatives has provided insights into the crystallographic behavior of nitro-substituted phthalic compounds [1] [2]. The compound exhibits characteristic solid-state packing arrangements that are influenced by the electronic properties of the nitro group and the spatial arrangement of the ester functionalities.

X-ray diffraction studies of compounds containing the 4-nitrophthalate moiety reveal that the nitro group significantly affects the crystalline packing through both steric and electronic effects [1]. The presence of the nitro group in the para position relative to the carboxylate substituents creates specific intermolecular interaction patterns that govern crystal formation. These interactions are particularly relevant in cocrystal systems where the nitro group can act as both a hydrogen bond acceptor and participate in charge-transfer interactions [2].

Comparative crystallographic analysis of nitrophthalic acid derivatives demonstrates that the position of the nitro group fundamentally alters the crystal packing arrangements. In 4-nitrophthalic acid complexes, the meta position of the nitro group relative to the carboxyl groups allows for more favorable intramolecular hydrogen bonding compared to the 3-nitrophthalic acid isomer [1]. This structural characteristic is expected to influence the crystallization behavior of dimethyl 4-nitrophthalate in cocrystal formation.

Hydrogen Bonding Networks in Solid-State Arrangements

The solid-state hydrogen bonding behavior of dimethyl 4-nitrophthalate is characterized by the potential for the nitro group to participate in intermolecular interactions as a hydrogen bond acceptor. Studies on related 4-nitrophthalic acid derivatives reveal that the nitro group can form specific hydrogen bonding patterns with complementary molecules [1] [2]. The oxygen atoms of the nitro group possess significant electron density, making them effective hydrogen bond acceptors in crystalline assemblies.

Research on nitrophthalic acid cocrystals indicates that very strong hydrogen bonds can form when the nitro group is positioned to allow optimal geometric arrangements with hydrogen bond donors [2]. The formation of these strong hydrogen bonds is influenced by the basicity of the cocrystal former and the steric environment around the nitro group. In 4-nitrophthalic acid complexes, the intramolecular hydrogen bonding between carboxyl groups can be particularly strong, with oxygen-oxygen distances as short as 2.409-2.410 Å [2].

The hydrogen bonding network in dimethyl 4-nitrophthalate crystals is further influenced by the methyl ester groups, which can participate in weaker intermolecular interactions. These ester groups provide additional sites for dipole-dipole interactions and can contribute to the overall stability of the crystal lattice [3]. The combination of strong nitro group interactions and weaker ester group interactions creates a hierarchical hydrogen bonding network that determines the final crystal structure.

Spectroscopic Profiling

Nuclear Magnetic Resonance (¹H, ¹³C) Spectral Assignments

The nuclear magnetic resonance spectroscopy of dimethyl 4-nitrophthalate provides definitive structural characterization through distinct chemical shift patterns for both proton and carbon nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that are consistent with the molecular structure, as confirmed by analytical certificates [4] [5]. The aromatic protons appear in the typical downfield region between 7-8 ppm, with the electron-withdrawing effect of the nitro group causing additional deshielding of the adjacent aromatic protons [6].

The methyl ester protons in dimethyl 4-nitrophthalate appear as distinct singlets in the 3-4 ppm region, characteristic of methoxy groups attached to aromatic systems [4] [6]. The chemical shift of these protons is influenced by the electronic environment of the aromatic ring, with the nitro group providing additional deshielding through its electron-withdrawing properties. The integration patterns in the proton nuclear magnetic resonance spectrum confirm the presence of two equivalent methyl ester groups and the appropriate number of aromatic protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic carbon environments within dimethyl 4-nitrophthalate. The aromatic carbons appear in the 125-150 ppm region, with the carbon bearing the nitro group showing distinctive downfield shifts due to the electron-withdrawing effects [7] [8]. The carbonyl carbons of the ester groups appear in the characteristic 170-185 ppm region for aromatic esters, while the methyl carbons of the ester groups appear in the 50-65 ppm range [7]. These carbon chemical shifts provide unambiguous identification of the functional groups present in the molecule.

Infrared and Raman Vibrational Signatures

The infrared spectroscopy of dimethyl 4-nitrophthalate is dominated by the characteristic vibrational modes of the nitro group, which provide the most diagnostic features for structural identification. The nitro group exhibits two strong and highly characteristic absorptions: the asymmetric nitro stretch typically appearing around 1527 cm⁻¹ and the symmetric nitro stretch around 1350 cm⁻¹ [9]. These bands are particularly intense due to the large dipole moment change associated with the nitrogen-oxygen bond vibrations, making them easily identifiable in the infrared spectrum.

The carbonyl stretching vibrations of the ester groups appear in the characteristic region around 1750-1700 cm⁻¹, providing additional structural confirmation [9] [10]. The exact position of these carbonyl stretches is influenced by the electronic environment of the aromatic ring, with the electron-withdrawing nitro group causing slight shifts in the carbonyl frequencies. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 cm⁻¹ region, overlapping with the asymmetric nitro stretch but providing additional confirmation of the aromatic nature of the compound.

The infrared spectrum also contains a medium-intensity nitro group scissoring vibration around 881 cm⁻¹, which serves as a supplementary diagnostic feature for the nitro group [9]. The combination of these nitro group vibrations with the ester carbonyl stretches provides a definitive spectroscopic fingerprint for dimethyl 4-nitrophthalate identification.

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular utility for aromatic ring vibrations and symmetric stretching modes [9] [10]. The Raman spectrum of dimethyl 4-nitrophthalate shows enhanced intensity for the symmetric nitro stretch and aromatic ring breathing modes, which can be less prominent in infrared spectroscopy. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization of the molecule.

Thermodynamic Properties

Melting Point and Thermal Stability

Dimethyl 4-nitrophthalate exhibits a well-defined melting point that varies slightly among different sources but consistently falls within the range of 64-70°C. The most frequently reported values include 64-66°C [11] [12] [13], 65-69°C [5], and 67°C [14] [15]. This narrow range indicates good thermal reproducibility and suggests that the compound crystallizes in a consistent polymorphic form under standard laboratory conditions.

The thermal stability of dimethyl 4-nitrophthalate is characterized by its ability to maintain structural integrity under normal storage and handling conditions. The compound remains stable at room temperature when stored in appropriate conditions, specifically in tight containers under cool, dry, and dark conditions [14] [15]. The relatively low melting point compared to other nitroaromatic compounds suggests that the molecular packing in the crystal lattice is primarily governed by van der Waals forces and dipole-dipole interactions rather than extensive hydrogen bonding networks.

Thermal decomposition of dimethyl 4-nitrophthalate occurs at temperatures significantly above its melting point, with safety data indicating that decomposition products may include carbon dioxide, carbon monoxide, and nitrogen oxides [14] [15]. This thermal decomposition pattern is characteristic of nitroaromatic compounds and necessitates proper handling procedures to avoid exposure to elevated temperatures that could lead to hazardous decomposition.

Solubility in Organic and Aqueous Media

The solubility characteristics of dimethyl 4-nitrophthalate reflect its amphiphilic nature, with the polar nitro and ester groups providing some polarity while the aromatic core maintains hydrophobic character. The compound exhibits limited solubility in water, consistent with its predominantly organic character and the presence of lipophilic aromatic and methyl ester functionalities [14] .

In organic solvents, dimethyl 4-nitrophthalate demonstrates good solubility in a range of polar and moderately polar solvents. The compound is soluble in toluene, chloroform, ethyl acetate, acetone, and methanol [18] [14] . This broad solubility profile indicates that the compound can participate in various chemical reactions and purification processes using conventional organic solvents.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant